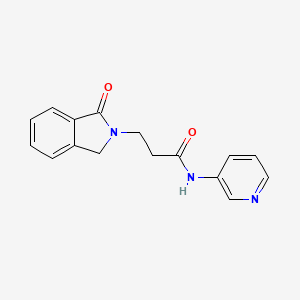

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)propanamide

描述

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)propanamide is a heterocyclic compound featuring a 1-oxo-isoindole core linked via a three-carbon chain to a pyridin-3-ylamide group. The propanamide linker provides conformational flexibility, while the pyridin-3-yl group introduces a basic nitrogen capable of participating in π-π stacking or acid-base interactions. This structural motif is commonly explored in medicinal and agrochemical research due to its adaptability in targeting enzymes or receptors .

属性

分子式 |

C16H15N3O2 |

|---|---|

分子量 |

281.31 g/mol |

IUPAC 名称 |

3-(3-oxo-1H-isoindol-2-yl)-N-pyridin-3-ylpropanamide |

InChI |

InChI=1S/C16H15N3O2/c20-15(18-13-5-3-8-17-10-13)7-9-19-11-12-4-1-2-6-14(12)16(19)21/h1-6,8,10H,7,9,11H2,(H,18,20) |

InChI 键 |

YXZQOKWFIKLAEY-UHFFFAOYSA-N |

规范 SMILES |

C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CN=CC=C3 |

产品来源 |

United States |

生物活性

The compound 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C₁₁H₁₁N₃O₂

- Molecular Weight : 217.22 g/mol

- CAS Number : Not specifically listed in the search results, but related compounds provide structural context.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have indicated that isoindole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases and modulation of apoptotic pathways.

- A notable study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, suggesting potential for further development as anticancer agents .

-

Anti-inflammatory Effects :

- The compound's ability to modulate inflammatory responses has been explored, particularly in the context of diseases like rheumatoid arthritis and other inflammatory conditions.

- Research indicates that isoindole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models .

- Neuroprotective Properties :

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases involved in cancer progression and inflammation.

| Kinase Target | Effect |

|---|---|

| IKKβ | Inhibition leads to reduced inflammatory cytokine production |

| p38 MAPK | Selective inhibition observed in certain isoindole derivatives |

Case Studies

Several studies highlight the biological activity of related isoindole compounds:

- Study on Cancer Cell Lines :

- Inflammation Model :

- Neuroprotection in Models of Alzheimer's Disease :

相似化合物的比较

Key Observations :

- Amide Group Variations : Replacing pyridin-3-yl with thiazol-2-yl () introduces sulfur-based polarity, while 3,5-dimethylphenyl () enhances lipophilicity, impacting membrane permeability .

- Linker Flexibility : Compounds with rigidified linkers (e.g., –8) show pesticidal activity, suggesting the target’s propanamide may balance flexibility and steric bulk for target engagement .

Physicochemical Properties

- Molecular Weight : The target compound (C₁₆H₁₃N₃O₂; theoretical MW: 287.30) is lighter than most analogs, except the hypothetical 1,3-diketone variant (307.31). Higher MW analogs (e.g., –8) often incorporate halogen or sulfonyl groups, increasing hydrophobicity .

- Polarity : The pyridin-3-yl group contributes moderate polarity (cLogP ~1.5–2.0), whereas thiazol-2-yl (cLogP ~1.0–1.5) or dimethylphenyl (cLogP ~3.0) substituents shift logP values significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。